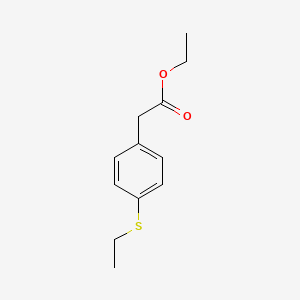

Ethyl 2-(4-(ethylthio)phenyl)acetate

カタログ番号:

B8749242

CAS番号:

745052-90-8

分子量:

224.32 g/mol

InChIキー:

GLFFKIVJNHWDNB-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Ethyl 2-(4-(ethylthio)phenyl)acetate is an organosulfur compound featuring an ethylthio (-S-C₂H₅) substituent at the para position of a phenyl ring attached to an ethyl acetate backbone. The ethylthio group contributes to its lipophilicity, influencing its reactivity and bioavailability.

特性

CAS番号 |

745052-90-8 |

|---|---|

分子式 |

C12H16O2S |

分子量 |

224.32 g/mol |

IUPAC名 |

ethyl 2-(4-ethylsulfanylphenyl)acetate |

InChI |

InChI=1S/C12H16O2S/c1-3-14-12(13)9-10-5-7-11(8-6-10)15-4-2/h5-8H,3-4,9H2,1-2H3 |

InChIキー |

GLFFKIVJNHWDNB-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC1=CC=C(C=C1)SCC |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Differences

- Ethylthio vs. Sulfonyl Groups : The ethylthio group (-SC₂H₅) in the target compound is less electron-withdrawing compared to the sulfonyl (-SO₂-) group in Ethyl 2-((4-methylphenyl)sulfonyl)acetate . This difference impacts reactivity; sulfonyl derivatives are more resistant to oxidation but less nucleophilic.

- Heterocyclic vs.

- Halogenated Derivatives: Fluorinated (e.g., Ethyl 2-(2,4-difluorophenyl)acetate) and chlorinated analogs (e.g., Ethyl 2-(4-chlorophenoxy)acetoacetate) exhibit increased metabolic stability and altered lipophilicity, making them suitable for pesticidal applications .

Physicochemical Properties

- Melting Points: Ethyl 2-(4-aminophenoxy)acetate melts at 56–58°C , while sulfonyl derivatives (e.g., Ethyl 2-((4-methylphenyl)sulfonyl)acetate) typically exhibit higher melting points due to stronger intermolecular forces .

- NMR Profiles : The ethylthio group in the target compound would show distinct δH ~2.5–3.0 ppm (quartet for -CH₂-S-) and δC ~35–40 ppm (C-S), differentiating it from sulfonyl analogs (δC ~55–60 ppm for C-SO₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。